molecular formula C15H18N2O3 B2371096 N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305395-74-6

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2371096
CAS No.: 2305395-74-6
M. Wt: 274.32
InChI Key: GAQHOKMUHWGBBW-UHFFFAOYSA-N
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Description

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidinone ring, a methoxy group, and a prop-2-enamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-14(18)16-11-7-8-12(13(10-11)20-2)17-9-5-4-6-15(17)19/h3,7-8,10H,1,4-6,9H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHOKMUHWGBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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